4'-Cyano-2'-deoxycytidine

DNA Damage Cell Cycle Checkpoint Cytarabine

Differing from cytarabine or gemcitabine, CNDAC induces DNA strand breaks, not mere replication stalling, causing G2 arrest and sensitizing HR-deficient cells 50- to 89-fold (e.g., BRCA-mutant models). Its dual mechanism—chain termination plus single- to double-strand break progression—makes it the preferred tool for synthetic lethality and DNA damage response studies. Lower CDA susceptibility (>10-fold) and defined cross-resistance profiles enable rigorous comparator experiments. Essential for combination studies with PARP inhibitors or platinum agents.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 139888-13-4
Cat. No. B15194927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Cyano-2'-deoxycytidine
CAS139888-13-4
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)(CO)C#N)O
InChIInChI=1S/C10H12N4O4/c11-4-10(5-15)6(16)3-8(18-10)14-2-1-7(12)13-9(14)17/h1-2,6,8,15-16H,3,5H2,(H2,12,13,17)/t6-,8+,10+/m0/s1
InChIKeyWOFZQOCKSAPKFH-SKWCMTHISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Cyano-2'-deoxycytidine (CNDAC) CAS 139888-13-4: A Mechanism-Defined 2'-Deoxycytidine Analog for Targeted Anticancer Research


4'-Cyano-2'-deoxycytidine (CNDAC, CAS 139888-13-4) is a synthetic 2'-deoxycytidine (dCyd) analog characterized by a cyano group at the 2'-position of the deoxyribose sugar [1]. It functions as an antimetabolite and is the active metabolite of the orally bioavailable prodrug sapacitabine, which has been evaluated in clinical trials for hematologic malignancies and solid tumors [2]. CNDAC is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, CNDACTP, which is incorporated into DNA, leading to chain termination and the induction of DNA single-strand breaks [1][3]. Its mechanism of action is distinct from that of other dCyd analogs like cytarabine and gemcitabine, which inhibit DNA replication without causing strand breaks, and instead cause S-phase arrest [3].

Why 2'-Deoxycytidine Analogs Are Not Interchangeable: The Unique Mechanism and Resistance Profile of 4'-Cyano-2'-deoxycytidine


While many 2'-deoxycytidine analogs (e.g., cytarabine, gemcitabine) share a common requirement for activation by dCK and act as DNA synthesis inhibitors, their downstream mechanisms, cell cycle effects, and resistance profiles differ substantially. Substituting CNDAC with another dCyd analog would ignore critical differences in how these compounds induce cytotoxicity and how tumors may evade their effects. For instance, CNDAC's ability to induce DNA strand breaks, as opposed to mere replication fork stalling, leads to a distinct G2 phase arrest and a unique pattern of sensitivity in homologous recombination (HR)-deficient cells [1][2]. Furthermore, resistance mechanisms, such as decreased dCK expression, confer cross-resistance to some but not all dCyd analogs, meaning a cell line resistant to one analog may still be sensitive to CNDAC [3]. These mechanistic and pharmacological differences underscore why generic substitution is scientifically unsound and why procurement decisions must be guided by the compound's specific, quantifiable properties.

Quantitative Differentiation of 4'-Cyano-2'-deoxycytidine: Head-to-Head Evidence for Scientific Selection


Mechanism-Driven Cytotoxicity: G2 Arrest vs. S-Phase Arrest Compared to Cytarabine and Gemcitabine

CNDAC causes cell cycle arrest predominantly in the G2 phase, a direct consequence of its unique mechanism of inducing DNA single-strand breaks after incorporation. This contrasts with cytarabine (ara-C) and gemcitabine, which inhibit DNA replication without causing strand breaks and primarily cause S-phase arrest [1]. This differential cell cycle effect has functional consequences for combination therapy and sensitivity in repair-deficient cells.

DNA Damage Cell Cycle Checkpoint Cytarabine Gemcitabine Mechanism of Action

High Substrate Efficiency for DNA Polymerase α: Comparable to Natural dCTP

CNDACTP, the active triphosphate metabolite, is incorporated into DNA by human DNA polymerase α with a substrate efficiency comparable to the natural substrate, dCTP [1]. This high efficiency ensures robust incorporation into DNA, a prerequisite for its downstream cytotoxic effects. The V(max)/K(m) ratio, a measure of enzyme efficiency, is similar for both nucleotides [1].

DNA Polymerase Enzyme Kinetics Nucleotide Incorporation dCTP Chain Termination

Reduced Inactivation by Cytidine Deaminase: 10-Fold Lower Reactivity vs. Gemcitabine and Cytarabine

Cytidine deaminase (CDA) is a key enzyme that can inactivate deoxycytidine analogs by converting them to their inactive uracil forms, contributing to drug resistance. The substrate reactivity of CNDAC for recombinant human CDA was found to be more than 10 times less efficient than that of cytarabine (ara-C) and gemcitabine (dFdC) [1]. This indicates that CNDAC may be less susceptible to CDA-mediated degradation and could retain activity in tumors with elevated CDA expression.

Drug Metabolism Cytidine Deaminase CDA Resistance Gemcitabine Cytarabine

Exquisite Sensitivity in Homologous Recombination-Deficient Cells: 50- to 89-Fold Sensitization vs. No Effect for Cytarabine and Gemcitabine

Cells deficient in homologous recombination (HR) DNA repair, such as those lacking Rad51D or XRCC3, exhibit extreme sensitivity to CNDAC, with fold sensitizations of 50 and 89, respectively [1]. This selective sensitivity is not observed with cytarabine or gemcitabine, which showed negligible sensitization (1.1- to 1.3-fold) in the same HR-deficient backgrounds [1]. This suggests that the DNA single-strand breaks induced by CNDAC are converted to lethal double-strand breaks during replication, which HR-deficient cells cannot repair.

Synthetic Lethality Homologous Recombination DNA Repair Rad51 XRCC3 Precision Oncology

Potent Inhibition of DNA Synthesis in Leukemia Cells: Sub-Micromolar IC50 Values in CEM and ML-1 Cells

CNDAC potently inhibits DNA synthesis in human leukemia cell lines. Following a 4-hour treatment, the IC50 values for inhibition of DNA synthesis were 1 µM in CCRF-CEM lymphoblastoid cells and 0.8 µM in ML-1 myeloblastic leukemia cells [1]. These low micromolar concentrations demonstrate potent antiproliferative activity in these models.

Leukemia Cytotoxicity DNA Synthesis Inhibition IC50 CEM ML-1

Potent Chain-Termination of DNA Polymerase α: Ki of 23 nM for Primer Extension

Once CNDAC is incorporated into a growing DNA strand, it acts as a potent chain terminator. The inhibition constant (Ki) for CNDACTP against primer extension by human DNA polymerase α was determined to be 23 nM [1]. This high potency for halting DNA elongation is a critical component of its cytotoxic mechanism.

DNA Polymerase Chain Termination Enzyme Inhibition Kinetic Constant CNDACTP

Procurement-Relevant Research Scenarios for 4'-Cyano-2'-deoxycytidine


Investigating Synthetic Lethality and DNA Repair Deficiencies

The most compelling application scenario for CNDAC is in studies of synthetic lethality, particularly in models deficient in homologous recombination (HR) DNA repair. The compound's ability to induce 50- to 89-fold sensitization in Rad51D- or XRCC3-deficient cells, while having no such effect with cytarabine or gemcitabine, makes it the preferred tool for exploring therapeutic vulnerabilities in HR-deficient cancers (e.g., BRCA1/2-mutant tumors) [1].

Mechanistic Studies on DNA Damage Response and Cell Cycle Checkpoints

CNDAC's unique dual mechanism—acting as both a chain terminator and an inducer of single-strand breaks that progress to double-strand breaks—provides a distinct chemical probe for dissecting DNA damage response pathways. Its ability to cause G2 arrest, in contrast to the S-phase arrest caused by cytarabine and gemcitabine, makes it invaluable for studying the interplay between DNA replication stress and cell cycle control [2].

Modeling Resistance to Nucleoside Analogs and Cross-Resistance Profiles

Researchers studying acquired or intrinsic resistance to antimetabolites will find CNDAC a critical tool. Resistance to CNDAC, often mediated by decreased dCK levels, leads to a defined cross-resistance profile to other dCK-dependent drugs [3]. Conversely, its relatively low susceptibility to CDA-mediated inactivation (>10-fold lower than cytarabine or gemcitabine) makes it a useful comparator for studies focusing on CDA as a resistance mechanism [4].

Development of Combination Therapy Regimens

The mechanistic and cell cycle data support the use of CNDAC in rationally designed combination studies. Its synergy with PARP inhibitors, temozolomide, and imatinib, as well as additive effects with taxanes and platinum agents, have been demonstrated [5]. Procurement of CNDAC enables these specific, mechanism-based combination experiments that would not be valid with other dCyd analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Cyano-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.